molecular formula C6H14N2O2 B3165401 N-(2-Aminoethyl)-2-ethoxyacetamide CAS No. 89909-96-6

N-(2-Aminoethyl)-2-ethoxyacetamide

Cat. No.: B3165401
CAS No.: 89909-96-6
M. Wt: 146.19
InChI Key: YXOFICRNNGLUJI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-ethoxyacetamide is an organic compound with the molecular formula C6H14N2O2 It is a derivative of acetamide, featuring an ethoxy group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)-2-ethoxyacetamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with ethylenediamine. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)acetamide: A simpler analog without the ethoxy group.

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A compound with additional functional groups, used in different applications.

    Aminoethylpiperazine: A derivative with a piperazine ring, used in various industrial applications.

Uniqueness

N-(2-Aminoethyl)-2-ethoxyacetamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex molecules and in biochemical research.

Properties

IUPAC Name

N-(2-aminoethyl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-10-5-6(9)8-4-3-7/h2-5,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOFICRNNGLUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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